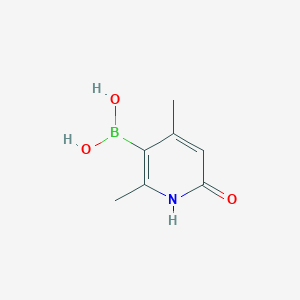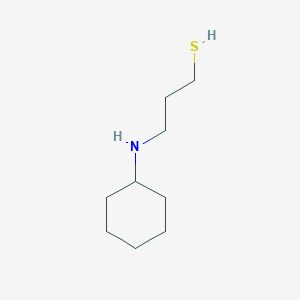![molecular formula C14H13N7O2S2 B13996809 4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 29817-73-0](/img/structure/B13996809.png)
4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound that features a combination of pyridine, thiazole, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Diazotization: The diazotization of 2,6-diaminopyridine is carried out using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the thiazole derivative in the presence of a base to form the azo compound.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through the reaction of the azo compound with sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the diazotization and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of 4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar sulfonamide group.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Tiazofurin: An anticancer agent with a thiazole moiety.
Uniqueness
4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to its combination of pyridine, thiazole, and sulfonamide groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
29817-73-0 |
|---|---|
Formule moléculaire |
C14H13N7O2S2 |
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H13N7O2S2/c15-12-6-5-11(13(16)18-12)20-19-9-1-3-10(4-2-9)25(22,23)21-14-17-7-8-24-14/h1-8H,(H,17,21)(H4,15,16,18) |
Clé InChI |
ILTOUHMRBSWYNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(N=C(C=C2)N)N)S(=O)(=O)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



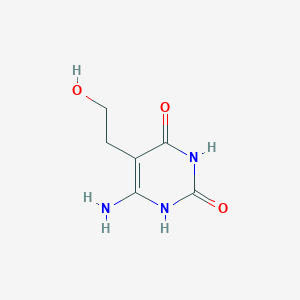
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996730.png)

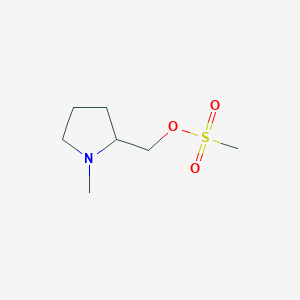
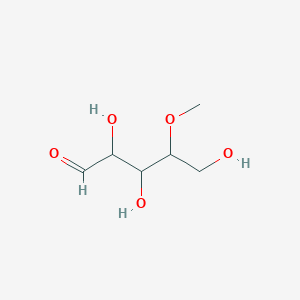
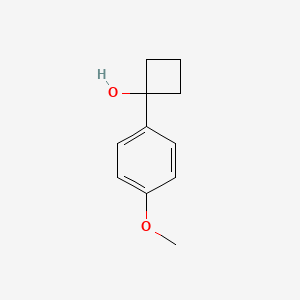



![1-Bromo-4-[p-chlorophenylsulfonyl]-2-butanone](/img/structure/B13996779.png)
![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
